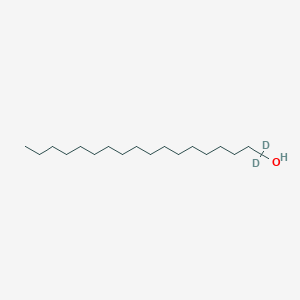

1-Hydroxyoctadecane-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C18H38O |

|---|---|

Molecular Weight |

272.5 g/mol |

IUPAC Name |

1,1-dideuteriooctadecan-1-ol |

InChI |

InChI=1S/C18H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-18H2,1H3/i18D2 |

InChI Key |

GLDOVTGHNKAZLK-CPLZMPMBSA-N |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-Octadecyl-1,1-D2 Alcohol: Chemical Properties and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-Octadecyl-1,1-D2 alcohol, a deuterated form of stearyl alcohol. Due to the limited availability of specific experimental data for this isotopically labeled compound, this guide leverages data from its non-deuterated analogue, n-octadecyl alcohol, and established principles of isotopic labeling to provide a thorough resource for its application in research and development.

Core Chemical Properties

N-Octadecyl-1,1-D2 alcohol is a saturated fatty alcohol with the chemical formula CH₃(CH₂)₁₆CD₂OH. The replacement of two protium atoms with deuterium at the C1 position makes it a valuable tool in various analytical and metabolic studies.

Physicochemical Data

The physical and chemical properties of N-Octadecyl-1,1-D2 alcohol are expected to be very similar to those of n-octadecyl alcohol. The primary difference lies in the molecular weight due to the presence of two deuterium atoms.

| Property | Value (for n-Octadecyl alcohol) | Notes |

| Molecular Formula | C₁₈H₃₆D₂O | The molecular formula for the deuterated compound. |

| Molecular Weight | 272.52 g/mol | Calculated for the deuterated compound. The molar mass of the non-deuterated form is 270.49 g/mol .[1] |

| Appearance | White waxy solid, flakes, or granules | Based on the appearance of n-octadecyl alcohol.[2] |

| Melting Point | 57-60 °C | [2] |

| Boiling Point | 210 °C at 15 mmHg | [1] |

| Density | ~0.812 g/mL at 25 °C | [2] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform.[2] | |

| CAS Number | 86369-69-9 | For N-Octadecyl-1,1-D2 alcohol.[3][4] |

| Unlabelled CAS Number | 112-92-5 | For n-octadecyl alcohol.[3] |

Synthesis and Experimental Protocols

The most common method for the preparation of N-Octadecyl-1,1-D2 alcohol is the reduction of stearic acid or its corresponding ester (e.g., methyl stearate or ethyl stearate) with a deuterated reducing agent. Lithium aluminum deuteride (LiAlD₄) is the reagent of choice for this transformation, as it is a powerful reducing agent that provides a clean and efficient source of deuterium atoms.

Experimental Protocol: Synthesis of N-Octadecyl-1,1-D2 alcohol

This protocol is a representative procedure for the synthesis of N-Octadecyl-1,1-D2 alcohol via the reduction of ethyl stearate using lithium aluminum deuteride.

Materials:

-

Ethyl stearate

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous solution of sodium sulfate

-

10% Sulfuric acid

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (three-necked flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., calcium chloride) is assembled. The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon).

-

Reagent Preparation: A suspension of lithium aluminum deuteride in anhydrous diethyl ether is carefully prepared in the reaction flask under an inert atmosphere.

-

Addition of Ester: A solution of ethyl stearate in anhydrous diethyl ether is placed in the dropping funnel and added dropwise to the stirred suspension of LiAlD₄ at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred and heated at reflux for several hours to ensure the complete reduction of the ester.

-

Quenching: The reaction flask is cooled in an ice bath. The excess LiAlD₄ is cautiously quenched by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate. This should be done with extreme care as the reaction is highly exothermic and produces hydrogen gas.

-

Work-up: A 10% solution of sulfuric acid is added to the mixture to dissolve the aluminum salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude N-Octadecyl-1,1-D2 alcohol.

-

Characterization: The final product can be further purified by recrystallization or chromatography. The identity and purity of the product should be confirmed by spectroscopic methods such as Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Spectroscopic Characterization

The introduction of deuterium at the C1 position leads to characteristic changes in the spectroscopic data of the molecule.

-

Mass Spectrometry: The molecular ion peak (M⁺) in the mass spectrum will be observed at m/z 272, which is two mass units higher than that of the non-deuterated n-octadecyl alcohol (m/z 270).

-

Infrared (IR) Spectroscopy: The C-D stretching vibrations will appear in the region of 2200-2100 cm⁻¹, a region that is typically free of other vibrations, providing a clear diagnostic signal for the presence of the deuterium label. The O-H stretching vibration will still be present around 3300-3400 cm⁻¹ (broad) for the alcohol group.

-

¹H NMR Spectroscopy: The signal corresponding to the protons on the carbon bearing the hydroxyl group (α-protons) in n-octadecyl alcohol, which typically appears as a triplet around 3.6 ppm, will be absent in the ¹H NMR spectrum of N-Octadecyl-1,1-D2 alcohol.

-

¹³C NMR Spectroscopy: The carbon atom attached to the deuterium atoms (C1) will exhibit a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to coupling with the deuterium nucleus (spin I = 1). The chemical shift of this carbon will also be slightly shifted upfield compared to its non-deuterated counterpart.

Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow from the synthesis of N-Octadecyl-1,1-D2 alcohol to its potential applications in research.

Caption: Workflow for the synthesis and application of N-Octadecyl-1,1-D2 alcohol.

Applications in Research and Drug Development

Deuterated compounds like N-Octadecyl-1,1-D2 alcohol are invaluable tools in various scientific disciplines:

-

Metabolic Studies: It can be used as a tracer to study the metabolic fate of fatty alcohols and related lipids in biological systems. The deuterium label allows for the differentiation of the administered compound from endogenous pools.

-

Mass Spectrometry: It serves as an excellent internal standard for the quantification of n-octadecyl alcohol and other related long-chain alcohols in complex biological matrices. Its chemical behavior is nearly identical to the analyte, but it is distinguishable by its mass.

-

Drug Development: In the development of drugs that are long-chain fatty alcohols or are metabolized to such compounds, N-Octadecyl-1,1-D2 alcohol can be used in pharmacokinetic and drug metabolism studies to accurately track the compound's absorption, distribution, metabolism, and excretion (ADME).

This technical guide provides a foundational understanding of the chemical properties and experimental considerations for N-Octadecyl-1,1-D2 alcohol. Researchers and scientists can utilize this information to effectively incorporate this valuable isotopic-labeled compound into their studies.

References

An In-depth Technical Guide to the Synthesis of N-Octadecyl-1,1-D2 Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of N-Octadecyl-1,1-D2 alcohol (1,1-dideuterio-1-octadecanol). This isotopically labeled long-chain alcohol is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays. This document details two robust synthetic strategies: direct deuterium exchange catalyzed by a ruthenium complex and a two-step approach involving oxidation followed by reduction with a deuterated reagent.

Method 1: Ruthenium-Catalyzed H/D Exchange of N-Octadecyl Alcohol

This modern and efficient method utilizes a commercially available ruthenium pincer catalyst (Ru-MACHO) to facilitate the direct exchange of the α-protons of n-octadecyl alcohol with deuterium from deuterium oxide (D₂O). The reaction is highly selective for the α-position of primary alcohols and proceeds under relatively mild conditions, making it an attractive and environmentally benign option.[1][2]

Experimental Protocol

Materials:

-

n-Octadecyl alcohol

-

[RuH₂(CO)(PPh₃)₃] (Ru-MACHO catalyst)

-

Potassium tert-butoxide (KOtBu)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Anhydrous toluene

-

An inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, add n-octadecyl alcohol (1.0 mmol, 270.5 mg).

-

Add the Ru-MACHO catalyst (0.01 mmol, 9.2 mg, 1 mol %).

-

Add potassium tert-butoxide (0.1 mmol, 11.2 mg, 10 mol %).

-

To this solid mixture, add anhydrous toluene (2 mL) followed by deuterium oxide (10 mmol, 200 µL).

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by taking small aliquots and analyzing by ¹H NMR to observe the disappearance of the triplet corresponding to the α-protons. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution (5 mL).

-

Extract the product with diethyl ether or ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Octadecyl-1,1-D2 alcohol as a white solid.

Quantitative Data

The following table summarizes representative quantitative data for the ruthenium-catalyzed α-deuteration of primary alcohols, based on the literature.[1][2] Specific data for n-octadecyl alcohol may vary but is expected to be comparable.

| Substrate (Primary Alcohol) | Catalyst Loading (mol %) | Base (mol %) | Temp (°C) | Time (h) | Isotopic Purity (% D at α-position) | Isolated Yield (%) |

| Benzyl alcohol | 1 | 10 | 100 | 12 | >98 | 95 |

| 1-Hexanol | 1 | 10 | 100 | 24 | >98 | 92 |

| n-Octadecyl alcohol | 1 | 10 | 100 | 12-24 | >95 (expected) | ~90 (expected) |

Signaling Pathway/Workflow Diagram

Caption: Workflow for the synthesis of N-Octadecyl-1,1-D2 alcohol via Ru-catalyzed H/D exchange.

Method 2: Two-Step Oxidation and Reduction

This classical approach involves two distinct chemical transformations. First, the starting material, n-octadecyl alcohol, is oxidized to its corresponding aldehyde, octadecanal. In the second step, the aldehyde is reduced using a deuterium-donating reagent, such as sodium borodeuteride (NaBD₄), to yield the desired 1,1-dideuterated alcohol.

Step 2a: Swern Oxidation of N-Octadecyl Alcohol to Octadecanal

The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.[3]

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

n-Octadecyl alcohol

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM)

-

An inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a dropping funnel and a thermometer, under an inert atmosphere.

-

Add anhydrous DCM (100 mL) and oxalyl chloride (2.0 equiv., e.g., 20 mmol, 1.74 mL) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DMSO (4.0 equiv., e.g., 40 mmol, 2.84 mL) in anhydrous DCM (20 mL) via the dropping funnel, keeping the internal temperature below -65 °C.

-

After stirring for 15 minutes, add a solution of n-octadecyl alcohol (1.0 equiv., e.g., 10 mmol, 2.71 g) in anhydrous DCM (40 mL) dropwise, maintaining the temperature below -65 °C.

-

Stir the resulting milky white suspension for 30 minutes at -78 °C.

-

Add triethylamine (5.0 equiv., e.g., 50 mmol, 6.97 mL) dropwise, which will cause the reaction mixture to thicken.

-

After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

-

Add water (100 mL) to quench the reaction. Separate the organic layer and wash it sequentially with 1 M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude octadecanal, which can often be used in the next step without further purification. If necessary, purify by chromatography.

Step 2b: Reduction of Octadecanal with Sodium Borodeuteride

The reduction of the aldehyde with NaBD₄ is a straightforward and high-yielding reaction that introduces the two deuterium atoms at the C1 position.

Materials:

-

Octadecanal (from Step 2a)

-

Sodium borodeuteride (NaBD₄, 98 atom % D)

-

Anhydrous methanol or ethanol

Procedure:

-

Dissolve the crude octadecanal (1.0 equiv.) in anhydrous methanol (50 mL) and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve sodium borodeuteride (1.2 equiv.) in a small amount of cold, anhydrous methanol.

-

Slowly add the NaBD₄ solution to the solution of octadecanal at 0 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the bubbling ceases.

-

Remove the methanol under reduced pressure.

-

Add water (50 mL) and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure N-Octadecyl-1,1-D2 alcohol.

Quantitative Data

The following table provides expected quantitative data for the two-step synthesis. Yields are generally high for both steps.

| Reaction Step | Reagents | Temp (°C) | Time (h) | Isotopic Purity (% D) | Isolated Yield (%) |

| Swern Oxidation | Oxalyl Chloride, DMSO, Et₃N | -78 to RT | 2-3 | N/A | >90 |

| NaBD₄ Reduction | NaBD₄, Methanol | 0 to RT | 1-2 | >98 | >95 |

Logical Relationship Diagram

Caption: Logical flow for the two-step synthesis of N-Octadecyl-1,1-D2 alcohol.

Conclusion

Both presented methods offer viable pathways for the synthesis of N-Octadecyl-1,1-D2 alcohol. The Ruthenium-catalyzed H/D exchange is a more direct, one-step process that is atom-economical and utilizes D₂O as the deuterium source. The two-step oxidation/reduction method is a more traditional approach but is also highly effective and reliable, with each step being a well-established transformation in organic synthesis. The choice of method may depend on the availability of specific catalysts and reagents, as well as the desired scale of the synthesis. For both methods, the final product's isotopic purity should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or high-resolution mass spectrometry.

References

An In-depth Technical Guide to the Physical Characteristics of N-Octadecyl-1,1-D2 Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of N-Octadecyl-1,1-D2 alcohol, a deuterated form of stearyl alcohol. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. The guide summarizes key quantitative data, details relevant experimental protocols for characterization, and provides a visual representation of the structure-property relationships.

Core Physical Characteristics

The physical properties of long-chain alcohols are predominantly influenced by the long alkyl chain, which dictates the strength of the van der Waals forces between molecules. The polar hydroxyl group contributes to hydrogen bonding, but its influence diminishes as the chain length increases.

Table 1: Physical Properties of N-Octadecyl Alcohol and an Estimation for N-Octadecyl-1,1-D2 Alcohol

| Property | N-Octadecyl Alcohol (Stearyl Alcohol) | N-Octadecyl-1,1-D2 Alcohol (Estimated) |

| CAS Number | 112-92-5[2] | 86369-69-9[1] |

| Molecular Formula | C₁₈H₃₈O[2] | C₁₈D₂H₃₆O[1] |

| Molecular Weight | 270.49 g/mol [2] | 272.506 g/mol [1] |

| Appearance | White waxy solid, flakes, or granules | White waxy solid, flakes, or granules |

| Melting Point | 56-60 °C[2] | Expected to be very similar to the non-deuterated form. Studies on smaller deuterated alcohols like ethanol have shown no significant change in melting point upon deuteration.[3] |

| Boiling Point | 210 °C at 15 mmHg[2] | Expected to be slightly higher than the non-deuterated form due to the increased molecular weight. |

| Density | 0.812 g/mL at 25 °C[2] | Expected to be slightly higher than the non-deuterated form due to the increased molecular mass of deuterium. |

| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform, and benzene.[2] | Expected to have very similar solubility profile to the non-deuterated form. |

Experimental Protocols

The following are detailed methodologies for the determination of the key physical characteristics of long-chain fatty alcohols like N-Octadecyl-1,1-D2 alcohol.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid waxy alcohol transitions to a liquid.

Methodology:

-

A small, finely powdered sample of the alcohol is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is attached to a calibrated thermometer, with the sample positioned adjacent to the thermometer bulb.

-

The assembly is placed in a melting point apparatus (e.g., a Thiele tube or an electrically heated block).

-

The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

-

The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

For waxy solids, a cooling curve method can also be employed where a molten sample is allowed to cool, and the temperature is recorded at regular intervals. The plateau in the cooling curve indicates the melting/freezing point.

Boiling Point Determination (Reduced Pressure Distillation)

Objective: To determine the boiling point of the high-molecular-weight alcohol at a reduced pressure to prevent decomposition.

Methodology:

-

A sample of the alcohol is placed in a distillation flask with a boiling chip or a magnetic stirrer.

-

The distillation apparatus is assembled, including a condenser, a receiving flask, and a connection to a vacuum pump. A manometer is included in the system to accurately measure the pressure.

-

The system is evacuated to the desired pressure (e.g., 15 mmHg).

-

The distillation flask is heated gently.

-

The temperature of the vapor that is in equilibrium with the boiling liquid is measured using a thermometer placed at the vapor outlet to the condenser.

-

The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point at that specific pressure.

Solubility Assessment

Objective: To qualitatively or quantitatively determine the solubility of the alcohol in various solvents.

Methodology:

-

Qualitative Assessment:

-

A small, measured amount of the alcohol (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL) at a controlled temperature.

-

The mixture is agitated vigorously.

-

The sample is observed for complete dissolution. If it dissolves, it is classified as soluble. If not, it is classified as insoluble or sparingly soluble. This is repeated with a range of polar and non-polar solvents.

-

-

Quantitative Assessment (Isothermal Saturation Method):

-

An excess amount of the alcohol is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

A known volume of the filtrate is taken, the solvent is evaporated, and the mass of the dissolved alcohol is determined gravimetrically.

-

The solubility is then expressed in terms of mass per volume of solvent (e.g., mg/mL).

-

Mandatory Visualization

Caption: Relationship between molecular structure and physical properties of N-Octadecyl-1,1-D2 alcohol.

References

An In-depth Technical Guide to CAS Number 86369-69-9: 1-Hydroxyoctadecane-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, analysis, and biological context of the compound identified by CAS number 86369-69-9, which is 1-Hydroxyoctadecane-d2. This deuterated form of stearyl alcohol is a valuable tool in pharmacokinetic and metabolic research. This document synthesizes available data on its physicochemical characteristics, provides detailed experimental protocols for its quantification, and explores its potential mechanism of action at the cellular level, with a focus on mitochondrial function.

Core Properties of this compound

This compound is the deuterium-labeled version of 1-Hydroxyoctadecane, an endogenous metabolite more commonly known as stearyl alcohol.[1] The primary application of this deuterated compound is as a tracer for quantification in drug development and metabolic studies.[1] Deuteration can potentially influence the pharmacokinetic and metabolic profiles of molecules.[1]

Physicochemical Data

Quantitative data for this compound is limited; however, the properties of its non-deuterated parent compound, stearyl alcohol (CAS 112-92-5), are well-documented and provide a close approximation.

| Property | Value | Reference |

| CAS Number | 86369-69-9 | N/A |

| Molecular Formula | C18H36D2O | [1] |

| Molecular Weight | 272.51 g/mol | [1] |

| Appearance | White solid (for unlabeled) | N/A |

| Melting Point | ~59 °C (for unlabeled) | N/A |

| Boiling Point | ~210 °C at 15 mmHg (for unlabeled) | N/A |

| Solubility | Insoluble in water; Soluble in alcohol, ether, acetone (for unlabeled) | N/A |

Experimental Protocols for Quantification

The quantification of this compound in biological matrices typically requires sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are essential for distinguishing the deuterated tracer from its endogenous, non-deuterated counterpart.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of fatty alcohols, often requiring a derivatization step to enhance volatility and improve chromatographic separation.

1. Sample Preparation and Extraction:

-

Liquid-Liquid Extraction (LLE): For biological samples like plasma or tissue homogenates, a common approach is LLE.

-

Homogenize solid or semi-solid samples.

-

Add a suitable organic solvent mixture (e.g., hexane:isopropanol).

-

Vortex vigorously to ensure thorough mixing.

-

Centrifuge to separate the organic and aqueous layers.

-

Collect the organic layer containing the fatty alcohols.

-

Evaporate the solvent under a gentle stream of nitrogen.[2]

-

-

Solid-Phase Extraction (SPE): As an alternative, SPE can provide a cleaner extract.

-

Condition a C18 SPE cartridge.

-

Load the sample.

-

Wash with a weak solvent to remove interferences.

-

Elute the fatty alcohols with a stronger organic solvent.

-

Evaporate the eluate to dryness.[2]

-

2. Derivatization:

-

To the dried extract, add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a pyridine solvent.[3]

-

Incubate the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.[2][3]

-

Cool the sample to room temperature before injection into the GC-MS.

3. GC-MS Conditions:

-

Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase is suitable.[3]

-

Injector: Operate in splitless mode with an injector temperature of 280-300°C.[2][3]

-

Carrier Gas: Use Helium at a constant flow rate of approximately 1.0-1.2 mL/min.[2][3]

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp: 10°C/min to 300°C.

-

Final hold: Maintain at 300°C for 10-15 minutes.[2]

-

-

Mass Spectrometer (MS) Conditions:

-

Ion Source Temperature: 230°C.[2]

-

Ionization Mode: Electron Impact (EI) at 70 eV.[2]

-

Scan Range: m/z 50-600.[2]

-

Acquisition Mode: Use full scan for identification and Selected Ion Monitoring (SIM) for quantification, focusing on the molecular ion and characteristic fragments of the deuterated and non-deuterated TMS-derivatized stearyl alcohol. The expected molecular ion for the TMS derivative of the non-deuterated form is m/z 342, and for the d2-deuterated form, it would be m/z 344.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and may not require derivatization.

1. Sample Preparation:

-

Protein Precipitation: For serum or plasma samples, precipitate proteins using a cold solvent like acetone or acetonitrile.

-

Liquid-Liquid Extraction: Following protein precipitation, perform LLE as described in the GC-MS protocol to isolate the lipid fraction.

-

Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Conditions:

-

Column: A reverse-phase C8 or C18 column is typically used for separating lipids.

-

Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile, often with an additive like formic acid or ammonium formate to improve ionization.

-

Ionization Source: Atmospheric Pressure Photoionization (APPI) or Electrospray Ionization (ESI) can be used.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for both this compound and its non-deuterated form would need to be determined. For the unlabeled compound, this would involve the protonated molecule and a characteristic fragment ion. For the deuterated compound, the precursor ion will be shifted by +2 m/z.

-

Biological Activity and Mechanism of Action

While specific signaling pathways for this compound are not well-defined, the biological effects of its parent compound, stearyl alcohol, and other long-chain alcohols point towards mitochondria as a primary target. Chronic exposure to alcohols can lead to mitochondrial dysfunction.[4][5][6]

The proposed mechanism involves several key events:

-

Increased Reactive Oxygen Species (ROS) Production: The metabolism of alcohols can increase the production of NADH, leading to a more reduced state in the electron transport chain, which in turn promotes the formation of ROS.[7][8]

-

Mitochondrial DNA Damage: The proximity of mitochondrial DNA to the site of ROS production makes it susceptible to damage, which can impair the synthesis of essential mitochondrial proteins.[6][8]

-

Altered Mitochondrial Membrane Potential: Changes in the mitochondrial membrane potential are an early indicator of mitochondrial dysfunction.[9] A decrease in membrane potential can be induced by various stressors, including exposure to certain lipids and their metabolites.[10][11]

-

Changes in Mitochondrial Morphology: Mitochondrial dysfunction is often associated with alterations in mitochondrial dynamics, leading to fragmentation of the mitochondrial network.[11]

References

- 1. This compound | CAS#:86369-69-9 | Chemsrc [chemsrc.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Chronic ethanol exposure induces mitochondrial dysfunction and alters gene expression and metabolism in human cardiac spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Role of mitochondria in alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Alcohol and Mitochondria: A Dysfunctional Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Collapse of mitochondrial membrane potential and caspases activation are early events in okadaic acid-treated Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mitochondrial inner membrane permeability changes induced by octadecadienoic acid hydroperoxide. Role of mitochondrial GSH pool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mitochondrial Membrane Potential Drives Early Change in Mitochondrial Morphology After Acetaminophen Exposure - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Deuterium-Labeled Stearyl Alcohol in Pharmaceutical Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Deuterium-labeled compounds have become indispensable tools in modern drug discovery and development, offering a nuanced approach to understanding and optimizing the metabolic and pharmacokinetic profiles of therapeutic agents.[1][2] The substitution of hydrogen with its heavier, stable isotope, deuterium, creates a stronger carbon-deuterium (C-D) bond, which can significantly alter the rate of metabolic processes governed by the kinetic isotope effect (KIE).[3][4][5] This guide focuses on the core applications of deuterium-labeled stearyl alcohol (1-octadecanol), a long-chain fatty alcohol widely used as an excipient in pharmaceutical formulations, particularly in lipid-based drug delivery systems like solid lipid nanoparticles (SLNs).[6][7][8] By exploring its role in metabolic stability studies, pharmacokinetic analysis, and as an internal standard, this document provides a technical framework for its application in advancing pharmaceutical research.

Enhancing Metabolic Stability and Elucidating Metabolic Pathways

The primary advantage of deuterium labeling lies in its ability to slow down metabolic reactions where the cleavage of a C-H bond is the rate-limiting step.[5][9] Stearyl alcohol, a component of many drug formulations, is susceptible to metabolism by enzymes such as alcohol dehydrogenase (ADH).[6][10] Deuteration at specific sites can provide valuable insights into its metabolic fate and improve the stability of drug delivery systems.

The Kinetic Isotope Effect (KIE) in Stearyl Alcohol Metabolism

The metabolism of stearyl alcohol to its corresponding aldehyde is a primary degradation pathway.[6] Introducing deuterium at the C-1 position (α-carbon) can significantly reduce the rate of this oxidation. The KIE is the ratio of the reaction rate for the hydrogen-containing compound (kH) to the deuterium-containing compound (kD).

The C-D bond has a lower vibrational frequency and requires more energy to break than a C-H bond, resulting in a slower reaction rate for the deuterated analog.[5] This principle is critical for stabilizing formulations where the degradation of stearyl alcohol could impact drug release or particle integrity.

Quantitative Data on Fatty Alcohol Metabolism

| Compound | System | Time (hours) | Remaining Compound (%) | Citation |

| Cetyl Alcohol | Solid Lipid Nanoparticles with Horse Liver ADH | 15-24 | 10-20% | [6] |

| Stearyl Alcohol | Solid Lipid Nanoparticles with Horse Liver ADH | 15-24 | 10-20% | [6] |

Application as an Internal Standard in Quantitative Analysis

Deuterium-labeled molecules are considered the gold standard for internal standards in mass spectrometry-based quantitative analysis, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[1][12] Their chemical properties are nearly identical to the non-labeled analyte, causing them to co-elute during chromatography and exhibit similar ionization efficiency. However, their difference in mass allows for distinct detection by the mass spectrometer.

Using deuterium-labeled stearyl alcohol as an internal standard for the quantification of stearyl alcohol in biological matrices or pharmaceutical formulations can correct for variability in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise measurements.[12]

Experimental Workflow for LC-MS/MS Quantification

The following workflow outlines the use of deuterium-labeled stearyl alcohol as an internal standard for quantifying stearyl alcohol in a plasma sample, a common practice in pharmacokinetic studies.

Detailed Experimental Protocol: Quantification in Plasma

The following protocol is a representative method for the quantification of a small molecule in plasma using a deuterated internal standard.[12]

-

Preparation of Standards:

-

Prepare a stock solution of stearyl alcohol and deuterium-labeled stearyl alcohol (internal standard, IS) in methanol.

-

Create a series of calibration standards by spiking the stearyl alcohol stock solution into control plasma to achieve a concentration range (e.g., 1-1000 ng/mL).

-

Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

-

-

Sample Preparation:

-

To 100 µL of plasma sample, calibration standard, or QC sample, add 20 µL of the IS working solution.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both stearyl alcohol and its deuterated internal standard.

-

-

Pharmacokinetic and Drug Delivery Applications

Stearyl alcohol is a key component in solid lipid nanoparticles (SLNs), which are used to improve the solubility and bioavailability of poorly water-soluble drugs.[6][13] The in vivo stability of these nanoparticles is crucial for their performance. As demonstrated, the fatty alcohol components of SLNs can be metabolized by endogenous enzymes.[6][10]

By formulating SLNs with deuterium-labeled stearyl alcohol, researchers can:

-

Track the in vivo fate of the carrier: The deuterium label acts as a tracer, allowing for the differentiation of the administered lipid from the endogenous lipid pool.[1][2]

-

Assess metabolic stability: By measuring the rate of disappearance of the deuterated stearyl alcohol and the appearance of its metabolites, a clear picture of the nanoparticle's degradation kinetics can be obtained.[14]

-

Improve formulation stability: The inherent metabolic stability conferred by the KIE can lead to longer circulation times and more controlled drug release from the nanoparticles.[4]

Logical Relationship in a Pharmacokinetic Study

The following diagram illustrates the logical flow of using a deuterated tracer in a pharmacokinetic study of a lipid nanoparticle formulation.

Conclusion

Deuterium-labeled stearyl alcohol is a powerful and versatile tool in the pharmaceutical sciences. Its primary applications—elucidating metabolic pathways, enhancing the stability of drug delivery systems through the kinetic isotope effect, and serving as a high-fidelity internal standard for quantitative analysis—address critical challenges in drug development. By integrating this isotopically labeled excipient into research protocols, scientists can gain deeper insights into the behavior of drug formulations, leading to the development of safer, more effective, and more stable therapeutic products.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 5. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The metabolism of fatty alcohols in lipid nanoparticles by alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stearyl alcohol - Wikipedia [en.wikipedia.org]

- 8. alphachem.biz [alphachem.biz]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Primary deuterium and tritium isotope effects upon V/K in the liver alcohol dehydrogenase reaction with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Novel formulation and evaluation of a Q10-loaded solid lipid nanoparticle cream: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolism and pharmacokinetics of deuterium-labelled di-2-(ethylhexyl) adipate (DEHA) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Isotopic Landscape: A Technical Guide to the Purity of N-Octadecyl-1,1-D2 Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of N-Octadecyl-1,1-D2 alcohol (also known as 1,1-dideuteriooctadecan-1-ol or deuterated stearyl alcohol). This stable isotope-labeled compound is a valuable tool in various scientific disciplines, including drug metabolism studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantitative assays. Ensuring the isotopic purity of this long-chain alcohol is paramount for the accuracy and reliability of experimental results. This document details the analytical methodologies for determining isotopic purity, provides typical quantitative data, and outlines relevant experimental protocols and synthetic pathways.

Physicochemical and Isotopic Data

Accurate characterization of N-Octadecyl-1,1-D2 alcohol is fundamental for its effective use. The following tables summarize its key physicochemical properties and typical analytical specifications for isotopic purity.

Table 1: Physicochemical Properties of N-Octadecyl-1,1-D2 Alcohol

| Property | Value |

| Chemical Name | 1,1-dideuteriooctadecan-1-ol |

| Synonyms | N-Octadecyl-1,1-D2 alcohol, Deuterated stearyl alcohol |

| CAS Number | 86369-69-9[1] |

| Unlabeled CAS Number | 112-92-5[1] |

| Molecular Formula | C₁₈H₃₆D₂O |

| Molecular Weight | 272.5 g/mol (approx.) |

| Appearance | White solid, flakes, or powder |

| Solubility | Soluble in ethanol and ether; insoluble in water |

Table 2: Typical Analytical Specifications for Isotopic Purity

| Parameter | Specification | Analytical Method |

| Isotopic Enrichment | ≥ 98 atom % D | Mass Spectrometry, NMR Spectroscopy |

| Chemical Purity | ≥ 95% | GC-MS, LC-MS, NMR Spectroscopy |

| Isotopologue Distribution | D2 > 98%, D1 < 2%, D0 < 0.1% | High-Resolution Mass Spectrometry |

Synthetic Pathway

The synthesis of N-Octadecyl-1,1-D2 alcohol typically involves the reduction of a stearic acid derivative, such as ethyl stearate, using a deuterium-donating reducing agent. A common and effective method is the use of lithium aluminum deuteride (LiAlD₄).

This pathway involves the nucleophilic addition of deuteride ions from lithium aluminum deuteride to the carbonyl carbon of the ester, followed by a second deuteride addition after the ethoxy group is eliminated. Aqueous workup then protonates the resulting alkoxide to yield the desired deuterated alcohol.

Experimental Protocols for Purity Determination

The determination of isotopic and chemical purity of N-Octadecyl-1,1-D2 alcohol is primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 1: Isotopic Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating the deuterated alcohol from its non-deuterated and partially deuterated counterparts, as well as other chemical impurities, and for determining their relative abundances.

Methodology:

-

Sample Preparation:

-

Dissolve a precise amount of N-Octadecyl-1,1-D2 alcohol in a suitable volatile solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL.

-

For improved chromatographic performance and to avoid peak tailing, derivatization to a more volatile species like the trimethylsilyl (TMS) ether is recommended. This can be achieved by reacting the alcohol with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase, is suitable for separating long-chain alcohols.

-

Injector Temperature: 280-300 °C.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 300 °C.

-

Hold: 10 minutes at 300 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range that encompasses the molecular ions of the unlabeled (m/z 270), singly deuterated (m/z 271), and doubly deuterated (m/z 272) alcohol, as well as their characteristic fragment ions.

-

Data Acquisition: Acquire full scan mass spectra to identify all components and their fragmentation patterns.

-

-

Data Analysis:

-

Determine the retention time of N-Octadecyl-1,1-D2 alcohol.

-

Extract the ion chromatograms for the molecular ions of the different isotopologues (M, M+1, M+2, where M is the mass of the unlabeled compound).

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity by determining the relative percentage of the D2 isotopologue compared to the total area of all isotopologues. Corrections for the natural abundance of ¹³C should be applied for accurate quantification.

-

Protocol 2: Isotopic Purity Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the position of deuterium labeling and to quantify the isotopic purity.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of N-Octadecyl-1,1-D2 alcohol in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved to obtain high-resolution spectra.

-

-

NMR Data Acquisition:

-

¹H NMR Spectroscopy:

-

Acquire a standard proton NMR spectrum. The signal corresponding to the protons on the carbon bearing the hydroxyl group (C1) in the unlabeled stearyl alcohol (a triplet at approximately 3.64 ppm) should be significantly reduced or absent in the spectrum of N-Octadecyl-1,1-D2 alcohol.

-

The isotopic purity can be estimated by comparing the integral of the residual C1 proton signal to the integral of a well-resolved, non-deuterated proton signal in the molecule (e.g., the methyl protons at the other end of the chain).

-

-

²H NMR (Deuterium NMR) Spectroscopy:

-

Acquire a deuterium NMR spectrum. A single resonance should be observed for the deuterium atoms at the C1 position, confirming the site of labeling.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum. The signal for the C1 carbon will be a triplet (due to coupling with deuterium) and will be shifted slightly upfield compared to the C1 signal in the unlabeled compound. The absence of a singlet at the chemical shift of the unlabeled C1 carbon further confirms the high isotopic enrichment.

-

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

For ¹H NMR, carefully integrate the residual proton signal at the C1 position and a reference peak. Calculate the isotopic purity based on the relative integrals.

-

Logical Relationship for Purity Assessment

A comprehensive assessment of the isotopic purity of N-Octadecyl-1,1-D2 alcohol involves a multi-technique approach to ensure both chemical and isotopic integrity.

This integrated approach ensures a thorough characterization of the deuterated material, providing confidence in its use for demanding research and development applications. By combining the separation power of chromatography with the specificity of mass spectrometry and the detailed structural insights from NMR, a complete picture of the isotopic purity of N-Octadecyl-1,1-D2 alcohol can be achieved.

References

Navigating the Isotopic Landscape: A Technical Guide to the Stability and Storage of Deuterated Long-Chain Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated long-chain alcohols, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium, are invaluable tools in pharmaceutical research and development. The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a molecule due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This enhanced metabolic stability can lead to improved pharmacokinetic profiles, such as longer half-lives and reduced formation of toxic metabolites. However, to harness the full potential of these isotopically labeled compounds, a thorough understanding of their stability and appropriate storage conditions is paramount.

This technical guide provides an in-depth overview of the factors influencing the stability of deuterated long-chain alcohols, recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Core Principles of Stability and Storage

The stability of deuterated long-chain alcohols is influenced by the same environmental factors as their non-deuterated counterparts: temperature, light, humidity, and oxygen. However, the presence of deuterium introduces an additional consideration: the potential for isotopic exchange.

Key Factors Influencing Stability:

-

Kinetic Isotope Effect (KIE): The stronger C-D bond compared to the C-H bond is the primary reason for the increased metabolic stability of many deuterated compounds. This effect can significantly slow down degradation pathways that involve the cleavage of a C-H bond.

-

Temperature: Elevated temperatures accelerate chemical degradation reactions such as oxidation and hydrolysis. Therefore, storage at low temperatures is generally recommended to minimize degradation.

-

Light: Exposure to light, particularly UV radiation, can catalyze photolytic degradation. Light-sensitive compounds should be stored in amber vials or other light-protecting containers.

-

Humidity and Moisture: Long-chain alcohols can be hygroscopic, and the presence of moisture can lead to hydrolysis of ester linkages if present, or facilitate other degradation reactions. More critically for deuterated compounds, moisture can be a source of protons for hydrogen-deuterium (H-D) exchange, leading to a loss of isotopic enrichment.

-

Oxygen: Atmospheric oxygen can lead to oxidative degradation of the alcohol functional group or the alkyl chain. Storing under an inert atmosphere, such as nitrogen or argon, can mitigate this.

-

pH: The stability of deuterated long-chain alcohols in solution can be pH-dependent. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.

Recommended Storage Conditions

Adherence to proper storage conditions is crucial to prevent chemical degradation and maintain the isotopic purity of deuterated long-chain alcohols. While specific recommendations may vary depending on the compound's properties, the following general guidelines are best practice.

Table 1: Recommended Storage Conditions for Deuterated Long-Chain Alcohols

| Physical State | Storage Condition | Temperature | Humidity | Light Protection | Atmosphere | Container | Special Considerations |

| Solid (Waxy or Powder) | Long-Term | -20°C to -80°C | Desiccated | Amber vial or opaque container | Inert gas (e.g., Argon, Nitrogen) | Tightly sealed glass vial with Teflon-lined cap | Allow container to warm to room temperature before opening to prevent condensation. |

| Short-Term | 2-8°C | Desiccated | Amber vial or opaque container | Inert gas (e.g., Argon, Nitrogen) | Tightly sealed glass vial with Teflon-lined cap | Minimize exposure to atmospheric moisture. | |

| Solution (in Organic Solvent) | Long-Term | -20°C to -80°C | N/A | Amber vial or opaque container | Inert gas (e.g., Argon, Nitrogen) | Tightly sealed glass vial with Teflon-lined cap | Use aprotic solvents where possible to minimize H-D exchange. Avoid plastic containers. |

| Short-Term | 2-8°C | N/A | Amber vial or opaque container | Inert gas (e.g., Argon, Nitrogen) | Tightly sealed glass vial with Teflon-lined cap | Ensure solvent is dry and degassed. |

Note: This table provides general recommendations. Always refer to the manufacturer's certificate of analysis and any specific storage instructions for the particular deuterated long-chain alcohol.

Potential Degradation Pathways

Understanding the potential degradation pathways of deuterated long-chain alcohols is essential for developing stability-indicating analytical methods and for ensuring the integrity of the material.

1. Oxidation: The primary alcohol functional group can be oxidized to an aldehyde and further to a carboxylic acid. The long alkyl chain can also be susceptible to oxidation, forming hydroperoxides which can further degrade. The use of antioxidants and storage under an inert atmosphere can minimize oxidative degradation.

2. Dehydration: Under acidic conditions and/or elevated temperatures, long-chain alcohols can undergo dehydration to form alkenes.

3. Isotopic Exchange (H-D Exchange): While the C-D bonds on the alkyl chain are generally stable, deuterium atoms on the hydroxyl group (-OD) are readily exchangeable with protons from the environment (e.g., water, protic solvents). Deuterium atoms at the α-carbon position can also be susceptible to exchange under certain conditions, particularly if there is a possibility of keto-enol tautomerism in a related oxidized species (aldehyde or ketone).

Logical Relationship of Stability Factors and Degradation

Caption: Factors influencing the stability of deuterated long-chain alcohols.

Metabolic Pathways of Long-Chain Alcohols

Deuterated long-chain alcohols are often used as tracers to study metabolic pathways. Understanding these pathways is crucial for interpreting experimental results. The primary metabolic fate of long-chain alcohols involves oxidation to fatty acids, which can then enter various metabolic routes.

Fatty Alcohol Cycle

Caption: The fatty alcohol cycle illustrating the metabolism of long-chain alcohols.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately assessing the degradation of deuterated long-chain alcohols. Such methods must be able to separate the intact compound from any potential degradants and impurities.

Experimental Workflow for Stability Testing

Navigating the Physicochemical Landscape of N-Octadecyl-1,1-D2 Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for N-Octadecyl-1,1-D2 alcohol. In the realm of pharmaceutical development and metabolic research, understanding the solubility of deuterated compounds is critical. The substitution of hydrogen with deuterium can significantly alter a molecule's metabolic fate, enhancing its pharmacokinetic profile by slowing down metabolism, which can lead to reduced dosing frequency and improved safety.[1][2][3] This "deuterium switch" is a strategic approach in drug discovery to improve efficacy and safety.[3] Deuterated compounds are also invaluable as internal standards in quantitative bioanalysis and for tracking metabolic pathways.[1][4]

Solubility Profile of n-Octadecyl Alcohol

N-octadecyl alcohol is a long-chain fatty alcohol that is solid at room temperature, appearing as white flakes or granules.[5][6][7] Its solubility is dictated by its long, non-polar hydrocarbon chain and the polar hydroxyl group.

The following table summarizes the solubility of n-octadecyl alcohol in various solvents.

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | Insoluble[5][8][9][10][11] | 25 | A very low quantitative value of 1.1 x 10-3 mg/L has been reported[12][13]. |

| Ethanol | Soluble[8][9][10][14] | Not Specified | Soluble in ethanol (95%) and ethanol (99.5%)[15]. |

| Ether | Soluble[8][9][10][14] | Not Specified | Freely soluble in diethyl ether[15]. |

| Acetone | Soluble[5][9][14] | Not Specified | - |

| Benzene | Soluble[8][9][14] | Not Specified | - |

| Chloroform | Soluble[8][9] | Not Specified | - |

| Hexane | Soluble[16] | Not Specified | - |

| Propylene Glycol | Soluble[16] | Not Specified | - |

| Vegetable Oils | Soluble[16] | Not Specified | - |

Generally, the solubility of long-chain alcohols like n-octadecyl alcohol in organic solvents increases with temperature.[17]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like N-Octadecyl-1,1-D2 alcohol. This method is based on the principle of saturation.

Objective: To determine the solubility of N-Octadecyl-1,1-D2 alcohol in a given solvent at a specific temperature.

Materials:

-

N-Octadecyl-1,1-D2 alcohol

-

Selected solvent (e.g., ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of N-Octadecyl-1,1-D2 alcohol to a known volume of the solvent in a series of vials. The amount of solid added should be more than what is expected to dissolve.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath set to the desired temperature. Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle. For solvents where sedimentation is slow, centrifugation at the same temperature can be used to separate the undissolved solid.

-

Sample Dilution: Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation, immediately dilute the aliquot with a known volume of the solvent.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of the dissolved N-Octadecyl-1,1-D2 alcohol.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

Caption: Workflow for determining the solubility of N-Octadecyl-1,1-D2 alcohol.

The Role of Deuteration in Drug Development and Research

The interest in the solubility of a deuterated compound like N-Octadecyl-1,1-D2 alcohol stems from the significant advantages that isotopic substitution can offer in pharmaceutical research.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 5. 1-OCTADECANOL - Ataman Kimya [atamanchemicals.com]

- 6. Stearyl Alcohol BP Ph Eur EP IP USP NF Manufacturers, with SDS [mubychem.com]

- 7. 1-Octadecanol | 112-92-5 [chemicalbook.com]

- 8. 1-Octadecanol [chembk.com]

- 9. STEARYL ALCOHOL (1-OCTADECANOL) - Ataman Kimya [atamanchemicals.com]

- 10. chembk.com [chembk.com]

- 11. Stearyl alcohol - Wikipedia [en.wikipedia.org]

- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 13. SATURATED OCTADECANOL (STEARYL ALCOHOL) - Ataman Kimya [atamanchemicals.com]

- 14. Stearyl Alcohol | C18H38O | CID 8221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 16. phexcom.com [phexcom.com]

- 17. solubilityofthings.com [solubilityofthings.com]

Commercial Suppliers and Technical Guide for N-Octadecyl-1,1-D2 Alcohol

For researchers, scientists, and drug development professionals requiring high-purity, isotopically labeled compounds, N-Octadecyl-1,1-D2 alcohol (also known as Stearyl-1,1-D2 alcohol) is a critical reagent, particularly in mass spectrometry-based applications. This technical guide provides an overview of commercial suppliers, available product specifications, and guidance on its application as an internal standard in lipidomics.

Introduction to N-Octadecyl-1,1-D2 Alcohol

N-Octadecyl-1,1-D2 alcohol (CAS No. 86369-69-9) is a saturated fatty alcohol in which two hydrogen atoms on the C1 position have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of its non-labeled counterpart, stearyl alcohol, and other related long-chain fatty alcohols. Its use can significantly improve the accuracy and precision of analytical methods by correcting for variability in sample preparation and instrument response.

Commercial Supplier Data

The following table summarizes the available information for commercial suppliers of N-Octadecyl-1,1-D2 alcohol. Researchers are advised to visit the suppliers' websites for the most current pricing, availability, and to request certificates of analysis.

| Supplier | Product Name | CAS Number | Isotopic Enrichment | Chemical Purity | Available Quantities | Price (USD) |

| LGC Standards | n-Octadecyl-1,1-d2 Alcohol | 86369-69-9 | 99 atom % D[1] | min 98%[1] | Inquire | Inquire |

| C/D/N Isotopes Inc. | Octadecyl-1,1-d2 Alcohol | 86369-69-9 | 99 atom % D[2][3] | min 98%[2][3] | 0.5 g, 1 g[3] | $235 (0.5g), $395 (1g)[3] |

| Mithridion | n-Octadecyl-1,1-d2 Alcohol | 86369-69-9 | Not specified | Not specified | 5 mg, 10 mg[4][5] | $343.29 (5mg), $372.42 (10mg)[4][5] |

| BOC Sciences | N-OCTADECYL-1,1-D2 ALCOHOL | 86369-69-9 | 99 atom % D[] | >98.0%(T)[] | Inquire | Inquire |

| Medical Isotopes, Inc. | N-OCTADECYL-1,1-D2 ALCOHOL | 86369-69-9 | Inquire | Inquire | Inquire | Inquire |

| Kanto Chemical Co., Inc. | N-OCTADECYL-1,1-D2 ALCOHOL | 86369-69-9 | Inquire | Inquire | Inquire | Inquire |

Experimental Protocols: Use as an Internal Standard in Lipidomics

While specific, detailed experimental protocols for N-Octadecyl-1,1-D2 alcohol are often application-dependent, the following provides a general methodology for its use as an internal standard in the quantitative analysis of long-chain fatty alcohols by GC-MS or LC-MS. The principles discussed are based on established practices for using deuterated internal standards in lipidomics.[7]

Objective:

To accurately quantify the concentration of stearyl alcohol in a biological sample using N-Octadecyl-1,1-D2 alcohol as an internal standard.

Materials:

-

N-Octadecyl-1,1-D2 alcohol

-

Biological sample (e.g., plasma, cell lysate)

-

Organic solvents for extraction (e.g., chloroform, methanol)

-

Derivatization agent (if using GC-MS, e.g., BSTFA)

-

GC-MS or LC-MS system

Methodology:

-

Preparation of Internal Standard Stock Solution:

-

Accurately weigh a known amount of N-Octadecyl-1,1-D2 alcohol.

-

Dissolve it in a suitable organic solvent (e.g., ethanol) to a final concentration of 1 mg/mL.

-

Prepare a series of working solutions by serial dilution to be used for spiking the samples and for creating a calibration curve.

-

-

Sample Preparation:

-

To a known volume or weight of the biological sample, add a precise volume of the N-Octadecyl-1,1-D2 alcohol working solution. The amount added should be comparable to the expected concentration of the endogenous analyte.

-

Perform a lipid extraction using a standard method, such as a Bligh-Dyer or Folch extraction.

-

Evaporate the organic solvent under a stream of nitrogen.

-

-

Derivatization (for GC-MS):

-

To the dried lipid extract, add the derivatization agent (e.g., BSTFA) and a suitable solvent (e.g., acetonitrile).

-

Heat the mixture at a specified temperature (e.g., 60°C) for a set time to ensure complete derivatization of the alcohol groups to their trimethylsilyl (TMS) ethers.

-

-

Instrumental Analysis:

-

Inject the derivatized (GC-MS) or non-derivatized (LC-MS) sample into the instrument.

-

For GC-MS, use a non-polar capillary column and a temperature gradient suitable for separating long-chain fatty alcohols.

-

For LC-MS, use a reverse-phase column (e.g., C18) with a suitable mobile phase gradient.

-

Set the mass spectrometer to operate in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the characteristic ions of both the analyte and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the response ratio (analyte peak area / internal standard peak area).

-

Prepare a calibration curve by plotting the response ratio of known concentrations of the analyte (spiked with the internal standard) against the concentration.

-

Determine the concentration of the analyte in the biological sample by interpolating its response ratio on the calibration curve.

-

Visualizing the Workflow

The following diagrams illustrate the key processes involved in utilizing N-Octadecyl-1,1-D2 alcohol in a research setting.

Signaling Pathways and Logical Relationships

While N-Octadecyl-1,1-D2 alcohol itself is not directly involved in signaling pathways, its non-labeled counterpart, stearyl alcohol, is a precursor to various lipids that can have signaling roles. The use of deuterated standards is crucial for accurately elucidating these pathways.

References

Methodological & Application

Application of N-Octadecyl-1,1-D2 Alcohol in Quantitative Mass Spectrometry

Introduction

N-Octadecyl-1,1-D2 alcohol, a deuterated form of the long-chain fatty alcohol octadecanol, serves as a crucial internal standard in quantitative mass spectrometry analysis. In the field of lipidomics and related areas, accurate quantification of analytes is paramount. The use of stable isotope-labeled internal standards, such as N-Octadecyl-1,1-D2 alcohol, is the gold standard for achieving precision and accuracy in these analytical methods.[1][2] This approach, known as isotope dilution mass spectrometry (IDMS), effectively corrects for variations that can occur during sample preparation, extraction, and instrumental analysis, thereby ensuring reliable and reproducible results.[2][3]

The fundamental principle of using a deuterated internal standard lies in its chemical near-identity to the analyte of interest.[1] N-Octadecyl-1,1-D2 alcohol shares almost identical physicochemical properties with its non-deuterated counterpart, octadecanol, and other structurally similar long-chain alcohols. This ensures that it behaves similarly throughout the entire analytical workflow, from extraction efficiency to ionization response in the mass spectrometer.[1][3] However, its increased mass due to the two deuterium atoms allows it to be distinguished from the endogenous analyte by the mass spectrometer.[1] By adding a known amount of N-Octadecyl-1,1-D2 alcohol to a sample at the initial stage, the ratio of the analyte's signal to the internal standard's signal can be used for precise quantification, regardless of sample loss or matrix effects.[2][3]

This application note provides detailed protocols for the use of N-Octadecyl-1,1-D2 alcohol as an internal standard for the quantitative analysis of long-chain fatty alcohols in biological matrices using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation

Quantitative analysis using N-Octadecyl-1,1-D2 alcohol as an internal standard typically involves the generation of a calibration curve. The table below presents representative quantitative data for the analysis of octadecanol in human plasma.

| Analyte | Calibrator Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area (N-Octadecyl-1,1-D2 alcohol) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |

| Octadecanol | 10 | 15,432 | 30,123 | 0.512 | 9.8 | 98.0 |

| Octadecanol | 50 | 78,123 | 30,541 | 2.558 | 51.2 | 102.4 |

| Octadecanol | 100 | 155,987 | 30,211 | 5.163 | 101.5 | 101.5 |

| Octadecanol | 250 | 387,456 | 30,333 | 12.773 | 248.9 | 99.6 |

| Octadecanol | 500 | 775,123 | 30,156 | 25.704 | 505.4 | 101.1 |

| QC Low | 30 | 46,012 | 30,254 | 1.521 | 29.8 | 99.3 |

| QC Mid | 200 | 310,567 | 30,412 | 10.212 | 199.5 | 99.8 |

| QC High | 400 | 622,890 | 30,198 | 20.627 | 401.2 | 100.3 |

| Unknown Sample | - | 245,678 | 30,310 | 8.106 | 158.3 | - |

Experimental Protocols

Protocol 1: Quantitative Analysis of Long-Chain Fatty Alcohols by GC-MS

This protocol is suitable for the analysis of volatile or semi-volatile long-chain fatty alcohols. A derivatization step is included to enhance the volatility and chromatographic properties of the analytes.[4]

1. Materials and Reagents:

-

N-Octadecyl-1,1-D2 alcohol

-

Target long-chain fatty alcohol standards

-

Hexane (GC grade)

-

Isopropanol (GC grade)

-

Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Biological matrix (e.g., plasma, tissue homogenate)

2. Sample Preparation:

-

Internal Standard Spiking: To 100 µL of the biological sample, add a known amount of N-Octadecyl-1,1-D2 alcohol solution (e.g., 10 µL of a 10 µg/mL solution).

-

Liquid-Liquid Extraction (LLE):

-

Add 1 mL of a hexane:isopropanol (3:2, v/v) mixture to the sample.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a clean tube.

-

-

Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen at room temperature.

-

Derivatization:

3. GC-MS Instrumental Analysis:

-

Gas Chromatograph (GC) Conditions: [4]

-

Column: DB-5MS or equivalent (30 m x 0.25 mm x 0.25 µm)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Injector Temperature: 280°C

-

Oven Temperature Program: Initial 150°C for 2 min, ramp at 10°C/min to 300°C, hold for 10 min

-

Injection Volume: 1 µL (splitless)

-

-

Mass Spectrometer (MS) Conditions: [4]

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

4. Data Analysis:

-

Monitor characteristic ions for the TMS-derivatized analyte and the N-Octadecyl-1,1-D2 alcohol internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios against the concentrations of the prepared standards.

-

Determine the concentration of the analyte in the unknown samples from the calibration curve.

Caption: Workflow for GC-MS analysis of long-chain fatty alcohols.

Protocol 2: Quantitative Analysis of Long-Chain Fatty Alcohols by LC-MS/MS

This protocol is suitable for the analysis of a broader range of long-chain fatty alcohols, including those that are less volatile or thermally labile.

1. Materials and Reagents:

-

N-Octadecyl-1,1-D2 alcohol

-

Target long-chain fatty alcohol standards

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Biological matrix (e.g., plasma)

2. Sample Preparation:

-

Internal Standard Spiking: To 50 µL of the plasma sample, add a known amount of N-Octadecyl-1,1-D2 alcohol solution.

-

Protein Precipitation:

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[1]

3. LC-MS/MS Instrumental Analysis:

-

Liquid Chromatograph (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to achieve separation (e.g., 50% B to 100% B over 8 minutes)

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometer (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

4. Data Analysis:

-

Define MRM transitions for the analyte and the N-Octadecyl-1,1-D2 alcohol internal standard.

-

Integrate the peak areas for the specified MRM transitions.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve and determine the concentration of the analyte in the unknown samples as described in the GC-MS protocol.

Caption: Workflow for LC-MS/MS analysis of long-chain fatty alcohols.

Conclusion

N-Octadecyl-1,1-D2 alcohol is an invaluable tool for the accurate and precise quantification of octadecanol and other related long-chain fatty alcohols in complex biological matrices. Its use as an internal standard in conjunction with mass spectrometry-based techniques like GC-MS and LC-MS/MS allows researchers to overcome challenges associated with sample preparation and matrix effects, leading to highly reliable quantitative data. The protocols provided herein offer a robust framework for the implementation of this methodology in various research and drug development settings.

References

Application Note: N-Octadecyl-1,1-D2 Alcohol as an Internal Standard for the Quantitative Analysis of Long-Chain Fatty Alcohols by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty alcohols are key components in various biological and industrial systems, playing significant roles in cellular signaling, wax esters, and the formulation of cosmetics, pharmaceuticals, and detergents. Accurate quantification of these compounds is crucial for metabolic research, drug development, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity.[1]

However, the analysis of fatty alcohols by GC-MS can be challenging due to their low volatility and the presence of a polar hydroxyl group, which can lead to poor chromatographic peak shape and variability in instrument response.[1][2] To overcome these challenges, a derivatization step is typically employed to increase analyte volatility, and an internal standard is used to correct for variations during sample preparation and analysis.

This application note details a robust protocol for the quantification of long-chain fatty alcohols in various matrices using N-Octadecyl-1,1-D2 alcohol as an internal standard. The use of a stable isotope-labeled internal standard (SIL-IS) like N-Octadecyl-1,1-D2 alcohol is the gold standard for quantitative mass spectrometry.[3] Since it has nearly identical chemical and physical properties to its unlabeled counterpart, it co-elutes and experiences similar ionization and fragmentation, allowing for highly accurate and precise quantification by correcting for matrix effects and variations in sample recovery.

Principle of the Method

The quantitative analysis of long-chain fatty alcohols using N-Octadecyl-1,1-D2 alcohol as an internal standard by GC-MS involves several key steps:

-

Sample Preparation: The fatty alcohols are first extracted from the sample matrix.

-

Internal Standard Spiking: A known amount of N-Octadecyl-1,1-D2 alcohol is added to the sample extract.

-

Derivatization: The hydroxyl groups of both the analyte and the internal standard are chemically modified to increase their volatility. A common method is silylation, which converts the alcohols to their corresponding trimethylsilyl (TMS) ethers.[1][4]

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The TMS-derivatized fatty alcohols are separated on a gas chromatography column and detected by a mass spectrometer.

-

Quantification: The concentration of the target fatty alcohol is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Experimental Protocols